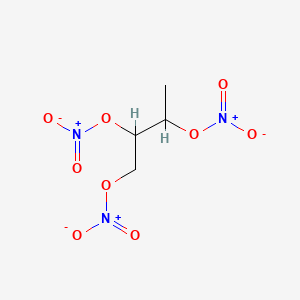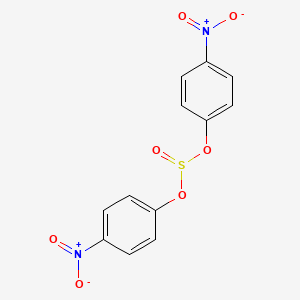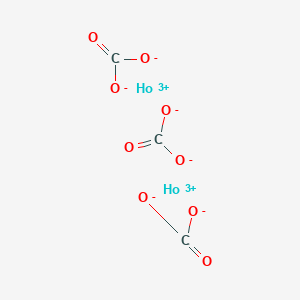
Diholmium tricarbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diholmium tricarbonate is a chemical compound with the molecular formula C₃H₈Ho₂O₁₃ and a molecular weight of 581.95 g/mol . It is composed of two holmium atoms and three carbonate groups, making it a unique and complex compound.
Synthetic Routes and Reaction Conditions:
Direct Synthesis: this compound can be synthesized by reacting holmium(III) oxide with carbon dioxide under high-pressure and high-temperature conditions.
Hydrothermal Synthesis: This method involves reacting holmium chloride with sodium carbonate in a hydrothermal reactor at elevated temperatures and pressures.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production typically involves the direct synthesis method due to its scalability and efficiency. The process requires precise control of temperature and pressure to ensure the formation of this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form holmium oxides.
Reduction: Reduction reactions can convert this compound to lower oxidation state compounds.
Substitution: Substitution reactions can replace carbonate groups with other ligands.
Common Reagents and Conditions:
Oxidation: Oxygen or hydrogen peroxide can be used as oxidizing agents.
Reduction: Reducing agents like hydrogen gas or carbon monoxide are commonly employed.
Substitution: Various ligands can be used depending on the desired product.
Major Products Formed:
Holmium Oxides: Resulting from oxidation reactions.
Lower Oxidation State Compounds: Resulting from reduction reactions.
Substituted Compounds: Resulting from substitution reactions.
Scientific Research Applications
Diholmium tricarbonate has several applications in scientific research:
Catalysis: It can be used as a catalyst in organic synthesis and industrial processes.
Biomedical Imaging: Its unique properties make it suitable for use in magnetic resonance imaging (MRI) contrast agents.
Material Science: It is used in the development of new materials with specific magnetic and optical properties.
Environmental Science: this compound can be used in environmental remediation processes to remove heavy metals from contaminated water.
Mechanism of Action
The mechanism by which diholmium tricarbonate exerts its effects depends on its application:
Catalysis: It acts as a Lewis acid, facilitating various organic reactions.
MRI Contrast Agents: It enhances the contrast in MRI images by altering the relaxation times of protons in the body.
Material Science: It influences the magnetic and optical properties of materials through its interaction with other elements.
Environmental Remediation: It binds to heavy metals, facilitating their removal from water.
Molecular Targets and Pathways Involved:
Catalysis: Targets organic molecules undergoing reactions.
MRI Contrast Agents: Interacts with protons in the body.
Material Science: Interacts with other elements in materials.
Environmental Remediation: Binds to heavy metals.
Comparison with Similar Compounds
Diholmium tricarbonate is unique due to its composition and properties. Similar compounds include:
Holmium Carbonate (Ho₂(CO₃)₃): Similar in composition but lacks the diholmium structure.
Dimercury Tricarbonate (Hg₂(CO₃)₃): Similar in structure but contains mercury instead of holmium.
Dibarium Tricarbonate (Ba₂(CO₃)₃): Similar in structure but contains barium instead of holmium.
These compounds differ in their chemical and physical properties, making this compound distinct in its applications and behavior.
Properties
CAS No. |
5895-51-2 |
|---|---|
Molecular Formula |
C3Ho2O9 |
Molecular Weight |
509.89 g/mol |
IUPAC Name |
holmium(3+);tricarbonate |
InChI |
InChI=1S/3CH2O3.2Ho/c3*2-1(3)4;;/h3*(H2,2,3,4);;/q;;;2*+3/p-6 |
InChI Key |
FZKKGPOEHOOXQE-UHFFFAOYSA-H |
Canonical SMILES |
C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].[Ho+3].[Ho+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


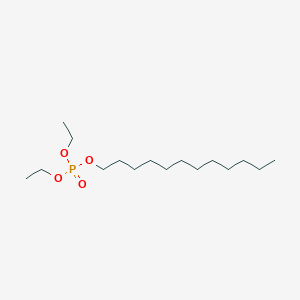
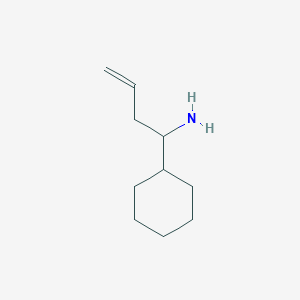


![N-(3-Phenyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2(3H)-ylidene)aniline](/img/structure/B15348290.png)
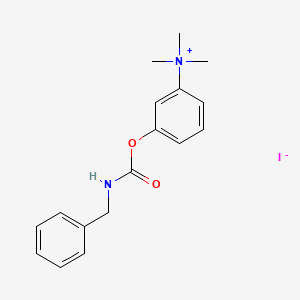
![1-[4-[2-(2-bromo-4-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B15348296.png)
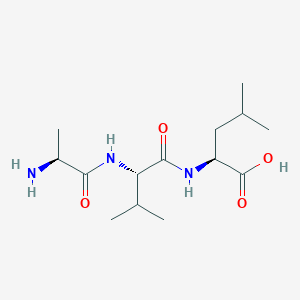
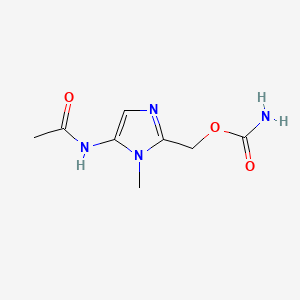
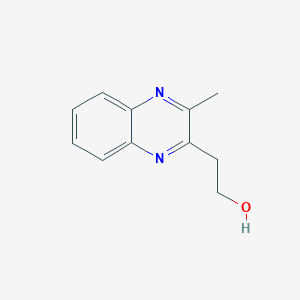
![(1S)-1-(Diphenylphosphino)-2-[(1R)-1-(diphenylphosphino)ethyl]ferrocene](/img/structure/B15348335.png)

